molecular formula C11H12N2O B100940 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one CAS No. 18440-63-6

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

Cat. No. B100940
CAS RN: 18440-63-6
M. Wt: 188.23 g/mol
InChI Key: DXGVYOBWYCCQDX-UHFFFAOYSA-N
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Description

“1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one” is a complex organic compound. It has been studied in the context of its potential pharmacological activity .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of amides of 2,3-dihydroimidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazolyl-N-acetic acids were synthesized . The reaction of 1H-2,3-dihydroimidazo- and 1H-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles with variously substituted amides of chloroacetic acid was studied .


Molecular Structure Analysis

The molecular structure of “1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one” is complex. It is a tricyclic benzimidazole derivative with a common N atom and an external hydrogenated imidazole or pyrimidine ring in its structure .

Scientific Research Applications

Structural and Reactivity Studies

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has been a subject of structural and reactivity studies. Research by Mitchell et al. (2013) compared the crystal structures of this compound and related tricyclic imides, highlighting intermolecular hydrogen-bonding interactions which are significant in understanding their reactivity and potential applications in various fields, such as materials science and pharmaceutical research (Mitchell et al., 2013).

Synthesis Techniques

Kramer et al. (2018) reported on the diastereoselective one-pot synthesis of highly substituted dihydropyrimido[2,1-a]isoindole-6(2H)-ones, including 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one. This synthesis technique, which involves a hetero-Diels-Alder reaction followed by an unprecedented Brønsted acid mediated rearrangement, is crucial for creating complex molecular structures useful in pharmaceutical and organic chemistry (Kramer et al., 2018).

Antitumor Activity

Research into compounds structurally related to 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one has shown potential antitumor activity. Insuasty et al. (2013) synthesized derivatives and evaluated them in the US National Cancer Institute, finding significant activity against various cancer cell lines. This suggests potential applications of 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one and its derivatives in cancer research and therapy (Insuasty et al., 2013).

Azabicyclic Derivatives Synthesis

Indukuri et al. (2013) described a method for synthesizing amido and phenyl azabicyclic derivatives, including 1,3,4,10b-tetrahydropyrimido[2,1-a]isoindol-6(2H)-one derivatives. This process involves cyclization and intermolecular reactions, which are significant for the development of new pharmaceuticals and complex organic compounds (Indukuri et al., 2013).

Molecular and Crystal Structure Analysis

Studies like those by Struga et al. (2007) have focused on the molecular and crystal structure of related N-aminoimides. Such research provides insights into the physical and chemical properties of these compounds, which are essential for their application in material sciences and drug development (Struga et al., 2007).

properties

IUPAC Name

2,3,4,10b-tetrahydro-1H-pyrimido[1,2-b]isoindol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-9-5-2-1-4-8(9)10-12-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGVYOBWYCCQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214835
Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one

CAS RN

18440-63-6
Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18440-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4,10b-Tetrahydropyrimido(2,1-a)isoindol-6(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018440636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC209048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209048
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one
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Reactant of Route 6
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Citations

For This Compound
2
Citations
PR Gentry - 2014 - search.proquest.com
I owe a great debt of gratitude to many colleagues, friends, and family for their guidance and support throughout the process of researching and writing this dissertation. Their effort and …
Number of citations: 1 search.proquest.com
W Li, B Wan, R Shi, S Chen, J Li, F Wang, H Niu… - Tetrahedron, 2022 - Elsevier
A practical and efficient catalyst-free cascade cyclization reaction of 2-acylbenzoic acids with various amino alcohols or diamines was developed. This protocol provides a powerful and …
Number of citations: 6 www.sciencedirect.com

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